molecular formula C14H13NO2 B090794 2-[(4-Methylphenyl)amino]benzoic acid CAS No. 16524-23-5

2-[(4-Methylphenyl)amino]benzoic acid

Cat. No.: B090794
CAS No.: 16524-23-5
M. Wt: 227.26 g/mol
InChI Key: DEFSEYPSVLNHBM-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]benzoic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid where the amino group is substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)amino]benzoic acid typically involves the reaction of 4-methylaniline with phthalic anhydride. The reaction proceeds through an amide formation followed by hydrolysis to yield the desired product. The reaction conditions often include heating the reactants in a suitable solvent such as toluene or xylene, followed by acid or base hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylphenyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoic acids and other substituted derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Tolfenamic acid: A similar compound with anti-inflammatory properties.

    4-Amino-2-methylbenzoic acid: Another derivative of benzoic acid with different substituents.

Uniqueness: 2-[(4-Methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFSEYPSVLNHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167870
Record name 4-Methyldiphenylamine-2'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16524-23-5
Record name N-(4-Methylphenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16524-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyldiphenylamine-2'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldiphenylamine-2'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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